Cas no 476669-52-0 ((2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile)
![(2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile structure](https://www.kuujia.com/scimg/cas/476669-52-0x500.png)
(2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile Chemical and Physical Properties
Names and Identifiers
-
- (Z)-3-(4-(dimethylamino)phenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
- 2-Thiazoleacetonitrile, α-[[4-(dimethylamino)phenyl]methylene]-4-(3-methoxyphenyl)-
- F0760-0209
- (Z)-3-[4-(dimethylamino)phenyl]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- AKOS024598979
- (2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- 476669-52-0
-
- Inchi: 1S/C21H19N3OS/c1-24(2)18-9-7-15(8-10-18)11-17(13-22)21-23-20(14-26-21)16-5-4-6-19(12-16)25-3/h4-12,14H,1-3H3/b17-11-
- InChI Key: MPUDODJEARUESV-BOPFTXTBSA-N
- SMILES: C(#N)/C(/C1=NC(C2=CC=CC(OC)=C2)=CS1)=C/C1=CC=C(N(C)C)C=C1
Computed Properties
- Exact Mass: 361.12488341g/mol
- Monoisotopic Mass: 361.12488341g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 533
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 77.4Ų
Experimental Properties
- Density: 1?+-.0.06 g/cm3(Predicted)
- Boiling Point: 566.5±60.0 °C(Predicted)
- pka: 3.79±0.24(Predicted)
(2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0760-0209-25mg |
(2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476669-52-0 | 25mg |
$109.0 | 2023-09-05 | ||
Life Chemicals | F0760-0209-4mg |
(2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476669-52-0 | 4mg |
$66.0 | 2023-09-05 | ||
Life Chemicals | F0760-0209-2μmol |
(2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476669-52-0 | 2μmol |
$57.0 | 2023-09-05 | ||
Life Chemicals | F0760-0209-10μmol |
(2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476669-52-0 | 10μmol |
$69.0 | 2023-09-05 | ||
Life Chemicals | F0760-0209-15mg |
(2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476669-52-0 | 15mg |
$89.0 | 2023-09-05 | ||
Life Chemicals | F0760-0209-75mg |
(2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476669-52-0 | 75mg |
$208.0 | 2023-09-05 | ||
Life Chemicals | F0760-0209-5μmol |
(2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476669-52-0 | 5μmol |
$63.0 | 2023-09-05 | ||
Life Chemicals | F0760-0209-3mg |
(2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476669-52-0 | 3mg |
$63.0 | 2023-09-05 | ||
Life Chemicals | F0760-0209-20mg |
(2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476669-52-0 | 20mg |
$99.0 | 2023-09-05 | ||
Life Chemicals | F0760-0209-2mg |
(2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476669-52-0 | 2mg |
$59.0 | 2023-09-05 |
(2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile Related Literature
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
Additional information on (2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Exploring the Potential of (2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile (CAS No 476669-52-0)
Introduction to (2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
The compound (2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, identified by the CAS registry number 476669-52-0, has garnered significant attention in the scientific community due to its unique chemical structure and potential applications. This molecule belongs to the class of thiazole derivatives, which are known for their diverse biological activities and synthetic versatility. The compound's structure features a dimethylamino group attached to a phenyl ring, a methoxyphenyl group incorporated into a thiazole ring, and a nitrile group at the terminal position of a conjugated enene system. These structural elements contribute to its intriguing electronic properties and reactivity.
Recent studies have highlighted the importance of thiazole derivatives in various fields, including pharmacology, agricultural chemistry, and materials science. The presence of electron-donating groups like the dimethylamino and methoxy groups enhances the molecule's ability to participate in intermolecular interactions, making it a promising candidate for drug design and agrochemical development. Furthermore, the conjugated enene system imparts stability and facilitates electronic communication across the molecule, which is crucial for its potential applications in optoelectronic materials.
Chemical Structure and Synthesis
The synthesis of (2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. Key steps include the formation of the thiazole ring via condensation reactions between an amine derivative and an aldehyde or ketone, followed by functionalization to introduce the dimethylamino and methoxy groups. The final step involves constructing the conjugated enene system through appropriate coupling reactions or elimination processes.
Recent advancements in catalytic methods have enabled more efficient syntheses of this compound, reducing reaction times and improving yields. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported as an effective strategy for assembling complex structures like this one. Such methodologies not only enhance synthetic efficiency but also pave the way for large-scale production if required.
Biological Activity and Applications
One of the most exciting aspects of this compound is its demonstrated biological activity. Studies have shown that (2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile exhibits potent antimicrobial properties, making it a potential candidate for developing new antibiotics or antifungal agents. Additionally, preliminary results suggest that it may possess anticancer activity, particularly against certain types of cancer cells.
In agricultural applications, this compound has shown promise as a pesticide due to its ability to disrupt key biochemical pathways in pests without causing significant harm to non-target organisms. Researchers are currently exploring its efficacy against various crop pests and are working on optimizing its formulation for field use.
Moreover, the compound's electronic properties make it a strong candidate for use in organic electronics. Its ability to conduct electricity while maintaining stability under ambient conditions could lead to its incorporation into devices such as organic light-emitting diodes (OLEDs) or field-effect transistors (FETs). Recent studies have focused on improving its solubility and processability to enhance its performance in these applications.
Toxicological Studies and Safety Profile
To ensure safe handling and application, comprehensive toxicological studies have been conducted on this compound. Results indicate that it has a relatively low toxicity profile when administered at therapeutic doses. However, prolonged exposure or high concentrations may lead to adverse effects, particularly on liver function.
Research is ongoing to evaluate its long-term effects on human health and environmental safety. Regulatory agencies are closely monitoring these studies to determine whether additional safety measures are necessary before widespread use can be approved.
Future Directions and Research Opportunities
The future prospects for (2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile are highly promising. Current research is focused on optimizing its synthesis for industrial scale production while maintaining high purity levels. Additionally, efforts are underway to explore its potential in emerging fields such as nanotechnology and green chemistry, where its unique properties could offer innovative solutions.
In conclusion, this compound represents a significant advancement in modern organic chemistry with wide-ranging applications across multiple disciplines. As research continues to uncover its full potential, it is poised to make a substantial impact on both scientific innovation and practical applications in various industries.
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